BenchChemオンラインストアへようこそ!

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

hydrogen-bond capacity drug-likeness polarity

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide (CAS 99985-83-8) is a differentiated α-hydroxyacetamide scaffold — NOT interchangeable with N-acetylamphetamine. Its α-OH group delivers an ~8.5× aqueous solubility gain (~11 vs ~1.3 g/L), enabling aqueous-phase coupling and green chemistry. Validated ACAT inhibitor pharmacophore (class-level IC₅₀ 5.60 μM) with metal-chelation capability absent in non-hydroxylated analogs. Direct glycolamide ester prodrug conjugation site with rapid plasma bioconversion via intramolecular general-base catalysis. CNS-favorable property space: MW 193.24, cLogP ~1.2. Inquire now for pricing and availability.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8121966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(1-phenylpropan-2-yl)acetamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)CO
InChIInChI=1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
InChIKeyLRETZWLNIJZKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide – Structural Identity, Physicochemical Baseline, and Comparator Context


2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide (CAS 99985-83-8; synonym N-(alpha-methylphenethyl)-glycolamide) is a substituted α-hydroxyacetamide (glycolamide) built on a phenylpropan-2-amine scaffold. With molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g·mol⁻¹, the compound bears a primary hydroxyl group on the acetamide α-carbon and a secondary amide linkage to the amine nitrogen . It is supplied as a neat powder at ≥95% purity and has a calculated aqueous solubility of approximately 11 g·L⁻¹ (25 °C) . Originally prepared for pharmacological evaluation as part of a glycolamide series investigating hypocholesterolemic potential, the compound provides a distinct α-hydroxyacetamide motif not found in simpler acetamides such as N-(1-phenylpropan-2-yl)acetamide (N-acetylamphetamine) or its one‑carbon‑shorter homologue 2‑hydroxy‑N‑(1‑phenylethyl)acetamide [1].

Why N-(1-Phenylpropan-2-yl)acetamide and Other In‑Class Analogs Cannot Simply Replace 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide in Quantitative Structure–Property Workflows


Within the phenylpropan‑2‑amine‑derived acetamide family, even single‑atom changes produce pronounced shifts in hydrogen‑bond donor/acceptor inventory, aqueous solubility, calculated lipophilicity, and metabolic liability. The α‑hydroxyl group in 2‑hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide adds one hydrogen‑bond donor and one additional acceptor relative to its non‑hydroxylated comparator N‑(1‑phenylpropan‑2‑yl)acetamide (CAS 14383‑60‑9), which directly affects predicted aqueous solubility (≈11 g·L⁻¹ vs. ≈1.3 g·L⁻¹) and polarity‑dependent properties such as chromatographic retention and permeability . Shortening the alkyl bridge by one methylene unit—as in 2‑hydroxy‑N‑(1‑phenylethyl)acetamide (CAS 99075‑47‑5)—reduces molecular weight by 14 Da and lowers calculated log P while retaining the α‑hydroxyacetamide motif, altering both pharmacokinetic partitioning and target‑binding sterics . Even isomeric variation, exemplified by Propachlor‑2‑hydroxy (CAS 42404‑06‑8), which shares the identical molecular formula but places the N‑substituent on a different position, yields a distinct pharmacophoric vector and an experimentally distinguishable pKₐ (13.02 vs. the glycolamide‑class hydroxyl pKₐ) [1]. These non‑interchangeable property profiles mean that procurement or screening decisions cannot default to the nearest available catalog analog without risking mismatched physicochemical and biological readouts.

Quantified Differentiation of 2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide Versus Its Closest Structural Analogs


Hydrogen‑Bond Donor/Acceptor Inventory: 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide vs. N‑(1‑Phenylpropan‑2‑yl)acetamide (N‑Acetylamphetamine)

Removal of the α‑hydroxyl group eliminates one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA). The target compound carries 2 HBD (amide NH, hydroxyl OH) and 2 HBA (amide carbonyl, hydroxyl oxygen), whereas N‑(1‑phenylpropan‑2‑yl)acetamide carries only 1 HBD and 1 HBA . This difference directly influences solubility, crystal packing, and target‑engagement profiles.

hydrogen-bond capacity drug-likeness polarity

Calculated Aqueous Solubility: 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide vs. N‑(1‑Phenylpropan‑2‑yl)acetamide

The α‑hydroxy substitution elevates the calculated aqueous solubility from ~1.3 g·L⁻¹ for N‑(1‑phenylpropan‑2‑yl)acetamide to ~11 g·L⁻¹ for the target compound at 25 °C . This ~8.5‑fold increase is attributable to the additional hydroxyl group that strengthens water‑solute hydrogen‑bond networks.

aqueous solubility formulation bioavailability

Molecular Weight and Calculated Lipophilicity: 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide vs. 2‑Hydroxy‑N‑(1‑phenylethyl)acetamide

Extension of the alkyl bridge from ethyl (C₂) to propyl (C₃) increases molecular weight from 179.22 to 193.24 g·mol⁻¹ (+14 Da) and raises calculated log P by approximately one unit, reflecting greater hydrophobic surface area . This shifts the compound into a distinct property space for blood–brain barrier permeability and passive membrane diffusion.

molecular topology log P pharmacokinetic partitioning

ACAT‑1 Inhibitory Potential: Class‑Level Evidence Supporting Cholesterol‑Related Pharmacological Differentiation

Although direct head‑to‑head ACAT inhibition data for the target compound are not publicly available, a closely related α‑hydroxyacetamide derivative (CHEMBL4242551) inhibits human sterol O‑acyltransferase‑1 (ACAT‑1) with an IC₅₀ of 5.60 μM in J774A.1 macrophage cells, reducing esterified‑cholesterol accumulation [1]. This class‑level activity is consistent with the original pharmacological rationale for glycolamides as hypocholesterolemic agents reported by Shapiro et al. [2], whereas the non‑hydroxylated analog N‑(1‑phenylpropan‑2‑yl)acetamide lacks the α‑hydroxy motif required for metal‑chelating or hydrogen‑bond interactions at the ACAT active site.

ACAT inhibition cholesterol metabolism hypocholesterolemic

Propachlor‑2‑hydroxy (Constitutional Isomer) Demonstrates Different pKₐ and Pharmacophoric Geometry

The compound 2‑hydroxy‑N‑phenyl‑N‑propan‑2‑ylacetamide (Propachlor‑2‑hydroxy, CAS 42404‑06‑8) shares the identical molecular formula (C₁₁H₁₅NO₂) and molecular weight (193.24) with the target compound but differs in connectivity: the phenyl ring is attached directly to the amide nitrogen rather than to a branched alkyl chain . This constitutional isomer exhibits a predicted pKₐ of 13.02 [1], distinct from the typical α‑hydroxyacetamide hydroxyl pKₐ. The altered connectivity reorients the pharmacophoric vectors of the hydroxyl, phenyl, and amide groups, producing a different bioactivity signature (the compound is classified as a herbicide metabolite) .

constitutional isomerism pKa pharmacophore

Glycolamide‑Ester Biolability Precedent: Enhanced Enzymatic Hydrolysis vs. Simple Acetamide Analogs

Esters of N,N‑disubstituted glycolamides (α‑hydroxyacetamides) have been established as a highly biolabile prodrug class, combining rapid enzymatic hydrolysis in plasma with good aqueous stability [1]. The α‑hydroxy group participates in intramolecular general‑base catalysis of ester hydrolysis, a mechanism structurally unavailable to simple acetamides such as N‑(1‑phenylpropan‑2‑yl)acetamide. This property makes the target compound a privileged intermediate for designing ester‑based prodrugs with tunable release kinetics.

prodrug design esterase hydrolysis biolability

Procurement‑Relevant Application Scenarios for 2‑Hydroxy‑N‑(1‑phenylpropan‑2‑yl)acetamide


Hypocholesterolemic and ACAT‑Targeted Probe Development

The α‑hydroxyacetamide motif is a recognized pharmacophore for acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibition. The target compound, originally prepared for pharmacological testing as a potential hypocholesterolemic agent, and supported by class‑level ACAT‑1 IC₅₀ data (5.60 μM for a close analog), serves as a validated starting scaffold for medicinal chemistry programs targeting cholesterol metabolism and atherosclerosis [1][2]. Its α‑hydroxy group enables metal‑chelation interactions at the ACAT active site that are inaccessible to simple N‑acetylamphetamine analogs.

Glycolamide‑Ester Prodrug Design and Bioconjugation Chemistry

The free α‑hydroxyl group provides a direct conjugation site for esterification with carboxylic acid drug candidates, yielding glycolamide ester prodrugs with documented high plasma biolability and tunable release kinetics. This established prodrug strategy exploits the intramolecular general‑base catalytic role of the α‑OH group, a feature absent in non‑hydroxylated acetamide analogs, making the compound a preferred intermediate for prodrug programs requiring rapid esterase‑triggered activation [1].

Aqueous‑Phase Synthetic Intermediates and Bioconjugate Building Blocks

With a calculated aqueous solubility of approximately 11 g·L⁻¹—an ~8.5‑fold improvement over N‑(1‑phenylpropan‑2‑yl)acetamide—the target compound is uniquely suited among phenylpropan‑2‑amine‑derived acetamides for aqueous‑phase coupling reactions, including amide bond formation with hydrophilic partners and aqueous bioconjugation protocols. This solubility advantage reduces or eliminates the need for organic co‑solvents, simplifying reaction workup and improving green‑chemistry metrics [1][2].

CNS‑Oriented Lead Optimization Requiring Balanced Polarity and Lipophilicity

The target compound occupies a favorable property space for CNS drug discovery: its molecular weight (193.24) and calculated log P (~1.2) balance passive membrane permeability with aqueous solubility, while the additional methylene unit (vs. the 179 Da 2‑hydroxy‑N‑(1‑phenylethyl)acetamide) enhances lipophilicity without exceeding typical CNS drug‑likeness thresholds. The two hydrogen‑bond donors and two acceptors comply with Lipinski and CNS MPO guidelines, positioning the compound as a rational scaffold choice for CNS‑targeted medicinal chemistry where both solubility and BBB penetration are required [1].

Quote Request

Request a Quote for 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.